![molecular formula C10H13Br3O2 B2653831 6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 297148-08-4](/img/structure/B2653831.png)
6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactions
6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid and related compounds have been studied extensively in the context of chemical synthesis and reactions. For example, Sascha Dorok et al. (2002) explored the synthesis of the 1-norbornene skeleton by carbene rearrangement, involving the formation and transformation of dienolates leading to the creation of related compounds (Sascha Dorok, B. Ziemer, & G. Szeimies, 2002). Similarly, H. Maskill (1975) investigated the preparation and reactions of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes, providing insights into the stereospecific reactions and properties of these compounds (H. Maskill, 1975).
NMR Studies and Molecular Structure
Research by R. C. Briden et al. (1968) on the NMR parameters of related bicyclo[3.1.0]hexane systems has contributed to the understanding of the molecular structure and long-range spin-spin coupling in these compounds. This study provides valuable data for characterizing the chemical behavior and properties of these substances (R. C. Briden, E. Smissman, & M. W. Creese, 1968).
Catalysis and Synthesis
The catalyzed dimerization of related compounds has been a subject of interest. For instance, J. Mattay et al. (1988) examined the Lewis acid catalysis of dimethyl hexadiene, leading to the synthesis of related bicyclo compounds, which has implications for understanding catalytic processes in organic chemistry (J. Mattay, G. Trampe, J. Runsink, W. Meltzow, & A. Jans, 1988).
Future Directions
The future directions for this compound could involve its use in the development of new bio-active compounds . Bicyclo [2.1.1]hexanes are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view . Therefore, this compound could potentially open up new avenues in the exploration of sp3-rich chemical space .
properties
IUPAC Name |
6-bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br3O2/c1-8(2)9(6(12)13)3-4-10(8,5(9)11)7(14)15/h5-6H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQXPQPDNRXJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C2Br)C(=O)O)C(Br)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid |
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